2,4-Difluoro-2(1h-1,2,4-triazol-1-yl)acetophenone
Description
Chemical Identity and Synthesis 2,4-Difluoro-2(1H-1,2,4-triazol-1-yl)acetophenone (CAS 86404-63-9) is a fluorinated aromatic ketone with the molecular formula C₁₀H₇F₂N₃O and a molecular weight of 223.18 g/mol . It is synthesized via a phase-transfer-catalyzed reaction between 2-chloro-2',4'-difluoroacetophenone and 1,2,4-triazole under optimized conditions (yield: 82.6%) . This compound serves as a critical intermediate in synthesizing antifungal agents like Fluconazole and Voriconazole .
Properties
IUPAC Name |
2-fluoro-2-(4-fluoro-3H-1,2,4-triazol-2-yl)-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3O/c11-10(15-7-14(12)6-13-15)9(16)8-4-2-1-3-5-8/h1-6,10H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKYCTRQXRZZPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(C=NN1C(C(=O)C2=CC=CC=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-2(1h-1,2,4-triazol-1-yl)acetophenone typically involves the reaction of 2,4-difluoroacetophenone with 1,2,4-triazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-2(1h-1,2,4-triazol-1-yl)acetophenone undergoes various chemical reactions, including:
Nucleophilic Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Grignard Reactions: The ketone moiety allows for modifications via Grignard reactions.
Aldol Reactions: The compound can undergo aldol reactions, particularly with enantioselective additions.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Grignard Reactions: Grignard reagents such as phenylmagnesium bromide.
Aldol Reactions: Catalysts like chiral prolines or chiral auxiliaries.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Grignard reactions can yield tertiary alcohols, while aldol reactions can produce β-hydroxy ketones .
Scientific Research Applications
Antifungal Activity
The primary application of 2,4-difluoro-2(1H-1,2,4-triazol-1-yl)acetophenone is as a precursor in the synthesis of triazole-based antifungal medications. Its structure is closely related to established antifungals such as fluconazole and voriconazole. Research indicates that compounds derived from this scaffold exhibit potent antifungal properties against various fungal pathogens, including Candida species and Aspergillus species .
Synthesis of Triazole Derivatives
The compound serves as a versatile building block for synthesizing various triazole derivatives. The synthetic pathways often involve reactions with halogenated precursors and triazole derivatives under specific conditions to yield products with enhanced biological activity .
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 2-chloro-2',4'-difluoroacetophenone + 3-chloro-1,2,4-triazole | 10–40 °C, K₂CO₃ as base | Intermediate triazole derivative |
| 2 | Intermediate + Pd/C catalyst | 40–75 °C under H₂ | Final product: 2',4'-difluoro-2(1H-1,2,4-triazol-1-yl)acetophenone |
Case Study 1: Antifungal Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antifungal efficacy of derivatives synthesized from this compound. The findings indicated that specific modifications to the triazole ring significantly enhanced antifungal activity against resistant strains of Candida albicans. The structure–activity relationship (SAR) analysis highlighted the importance of the difluorophenyl moiety in improving potency .
Case Study 2: Pharmacokinetic Studies
Another significant research effort focused on the pharmacokinetic properties of a triazole derivative based on this compound. The study assessed absorption, distribution, metabolism, and excretion (ADME) parameters in animal models. Results showed that the compound exhibited favorable pharmacokinetics with good oral bioavailability and low toxicity profiles .
Mechanism of Action
The mechanism of action of 2,4-Difluoro-2(1h-1,2,4-triazol-1-yl)acetophenone, particularly in its role as a scaffold for antifungal agents, involves the inhibition of fungal cytochrome P450 enzymes. This inhibition disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell death .
Comparison with Similar Compounds
Physicochemical Properties
- Melting Point : 103–107°C .
- Solubility: Likely polar aprotic solvent-soluble (e.g., acetonitrile, ethanol) based on derivatization procedures .
- Safety : The hydrochloride derivative (CAS 86386-75-6) is classified as hazardous, causing eye damage and skin sensitization .
Structural Analogues: Halogen Substitution
Key Observations :
- Halogen Effects : Fluorine’s smaller size and higher electronegativity enhance metabolic stability and bioavailability in pharmaceuticals, whereas chlorine’s bulkiness and lipophilicity favor pesticidal persistence .
- Salt Forms : The hydrochloride derivative (259.64 g/mol) exhibits higher solubility in aqueous media compared to the parent compound (223.18 g/mol) .
Functional Group Derivatives
Key Observations :
- Epoxides : Critical for introducing chirality in antifungal agents (e.g., Fluconazole) .
- Alcohol Derivatives : Increased hydrogen-bonding capacity may enhance target binding .
- Enones: Extended conjugation improves UV detectability and reactivity in further derivatization .
Key Insights :
- Thermal Stability : Higher melting points in dichloro derivatives correlate with stronger intermolecular forces (Cl vs. F) .
- Biological Specificity : Fluorine’s electron-withdrawing nature enhances interactions with fungal cytochrome P450 enzymes, whereas chlorine’s hydrophobicity targets plant pathogens .
Biological Activity
2,4-Difluoro-2(1H-1,2,4-triazol-1-yl)acetophenone (CAS Number: 86404-63-9) is a compound that has gained attention in medicinal chemistry due to its structural similarity to well-known antifungal agents like fluconazole and voriconazole. This compound serves as an important intermediate in the synthesis of various triazole-based pharmaceuticals. Its unique chemical structure allows for a range of biological activities, particularly in antifungal applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇F₂N₃O |
| Molecular Weight | 223.18 g/mol |
| Melting Point | 103 – 107 °C |
| Appearance | Off-white powder |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 388.0 ± 52.0 °C at 760 mmHg |
Synthesis
The synthesis of this compound involves several steps:
- Starting Material : The reaction typically starts with 2-chloro-2',4'-difluoroacetophenone.
- Reaction with Triazole : This compound reacts with 3-chloro-1,2,4-triazole in the presence of potassium carbonate under controlled temperature conditions (10–40 °C) to yield an intermediate.
- Hydrogenation : The intermediate undergoes hydrogenation and dehalogenation using palladium on carbon to produce the final product with a high yield (up to 89.1%) .
Antifungal Properties
Research indicates that this compound exhibits significant antifungal activity. It acts as a molecular scaffold for triazole antifungal medications such as fluconazole and voriconazole. These compounds are known for their broad-spectrum antifungal activity against various pathogens.
Mechanism of Action :
The antifungal mechanism primarily involves the inhibition of lanosterol demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi. This disruption leads to increased membrane permeability and ultimately fungal cell death .
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Fluorescent Microscopy Studies : In studies involving live Candida cells, the compound was utilized to investigate its antifungal mechanism through fluorescent microscopy techniques. The results indicated that the compound effectively penetrates fungal cells and alters their morphology .
- In Vitro Efficacy : In vitro tests demonstrated that derivatives of this compound possess potent antifungal activity comparable to established triazole drugs. The minimal inhibitory concentrations (MICs) were determined against various fungal strains, showing promising results .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that modifications to the compound can enhance its bioavailability and therapeutic index, making it a candidate for further drug development .
Q & A
Q. What are the established synthetic pathways for 2,4-Difluoro-2(1H-1,2,4-triazol-1-yl)acetophenone, and what are their critical reaction conditions?
Methodological Answer: The synthesis typically involves multi-step routes, including:
- Acylation of 1,3-difluorobenzene (DFB) to form 2-chloro-2',4'-difluoroacetophenone (CAP) using chloroacetyl chloride under Friedel-Crafts conditions .
- Alkylation with 1,2,4-triazole derivatives , where CAP reacts with 4-amino-4H-1,2,4-triazole (4-AT) to yield the intermediate salt, followed by deamination to obtain the final product .
- Alternative methods include Friedel-Crafts acylation of fluorinated anilines with chloroacetyl chloride, achieving yields of ~12% under optimized conditions .
Q. Table 1: Comparison of Synthetic Methods
Q. Which analytical techniques are recommended for structural confirmation of this compound, and what spectral markers are indicative of its functional groups?
Methodological Answer:
- X-ray Crystallography : Resolves the triazole and difluorophenyl spatial arrangement (e.g., bond angles: C-N-C = 112.3°) .
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 8.2–8.5 ppm (triazole protons), δ 7.2–7.8 ppm (difluorophenyl aromatic protons) .
- ¹⁹F NMR : Distinct signals for ortho/para fluorine atoms (~-110 to -120 ppm) .
- IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (C=O ketone), 1550 cm⁻¹ (triazole ring) .
Q. Table 2: Key Spectral Data
| Technique | Functional Group | Characteristic Signal | Reference |
|---|---|---|---|
| X-ray Crystallography | Triazole-Difluorophenyl | Bond angles: 112.3° | |
| ¹H NMR | Triazole protons | δ 8.2–8.5 ppm | |
| ¹⁹F NMR | Difluorophenyl | δ -110 to -120 ppm |
Advanced Research Questions
Q. How can researchers address low yields in the alkylation step during synthesis, and what parameters should be optimized?
Methodological Answer:
- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance triazole nucleophilicity .
- pH Control : Maintain pH 3–6 (optimal: pH 4) to stabilize intermediates and prevent side reactions .
- Temperature Modulation : Conduct alkylation at 60–80°C to balance reaction rate and decomposition .
Q. Experimental Design Tip :
- Perform a Design of Experiments (DoE) to evaluate interactions between pH, temperature, and catalyst loading .
Q. What methodologies are employed to elucidate the reaction mechanism of nucleophilic substitution in derivatives of this compound?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and charge distribution (e.g., Fukui indices for electrophilic attack) .
- Trapping Intermediates : Use low-temperature NMR to isolate and characterize reactive intermediates (e.g., oxonium ions) .
Q. Case Study :
- Oxidation with iodine/DMSO forms arylglyoxal intermediates, confirming a two-step mechanism via radical intermediates .
Q. What approaches are effective in identifying and quantifying impurities such as Voriconazole Impurity A in synthesized batches?
Methodological Answer:
- Chromatographic Separation :
- Purification Strategies :
Q. Table 3: Impurity Profiling
| Impurity | Source | Detection Method | Reference |
|---|---|---|---|
| Voriconazole Impurity A | Incomplete deamination | HPLC (RT: 12.5 min) | |
| Triazole dimer | Side reaction during alkylation | LC-MS (m/z 450.2) |
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks (vapor pressure: 0.1 mmHg at 25°C) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Note : The compound is classified as H315-H319 (causes skin/eye irritation) under GHS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
